molecular formula C19H17ClN2O3S B2447220 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1704613-64-8

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No. B2447220
CAS RN: 1704613-64-8
M. Wt: 388.87
InChI Key: VLFAMJGPHJCYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization in Drug Development

The compound 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, although not directly studied, is structurally related to methylbenzenesulfonamide derivatives, which have garnered interest for their active groups like pyridine, benzenesulfonyl, and bromine atoms. These derivatives, including compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have shown potential in drug development, particularly as small molecular antagonists targeting HIV-1 infection prevention (Cheng De-ju, 2015).

Inhibitors of Carbonic Anhydrases

Derivatives of benzenesulfonamides, such as those bearing methyl groups and pyrrolidinone moieties, have been synthesized and evaluated as inhibitors for human carbonic anhydrase (CA) isoforms. The introduction of specific groups, like a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives, has been found to significantly increase the binding affinity to certain CA isoforms, suggesting the potential for further development of CA inhibitors with enhanced selectivity (Irena Vaškevičienė et al., 2019).

Potential in Antimalarial Drug Development

A study on pyrazolopyridine-sulfonamide derivatives revealed their in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2, with certain derivatives showing significant antimalarial activity. This highlights the potential of such derivatives, possibly including 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, in the development of new antimalarial drugs (Thais B Silva et al., 2016).

properties

IUPAC Name

5-chloro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-14-8-9-16(20)12-18(14)26(23,24)22-13-15-5-4-6-17(11-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFAMJGPHJCYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

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